molecular formula C9H11ClN4S B12516919 N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide CAS No. 796972-39-9

N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide

Cat. No.: B12516919
CAS No.: 796972-39-9
M. Wt: 242.73 g/mol
InChI Key: ALPYDSXJTGXBRZ-UHFFFAOYSA-N
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Description

N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a hydrazinecarbothiohydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide typically involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazinecarbothiohydrazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N’-[1-(4-Chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide: Shares a similar structure but with a pyrazine ring.

    N’-[1-(4-Chlorophenyl)ethylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring and an ethylphenyl group

Uniqueness

N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide is unique due to its specific combination of a chlorophenyl group and a hydrazinecarbothiohydrazide moiety

Properties

CAS No.

796972-39-9

Molecular Formula

C9H11ClN4S

Molecular Weight

242.73 g/mol

IUPAC Name

1-amino-3-[1-(4-chlorophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H11ClN4S/c1-6(13-14-9(15)12-11)7-2-4-8(10)5-3-7/h2-5H,11H2,1H3,(H2,12,14,15)

InChI Key

ALPYDSXJTGXBRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)NN)C1=CC=C(C=C1)Cl

Origin of Product

United States

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